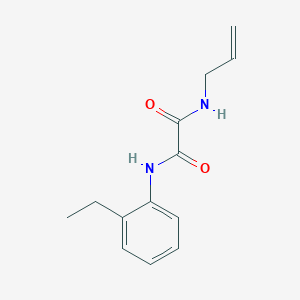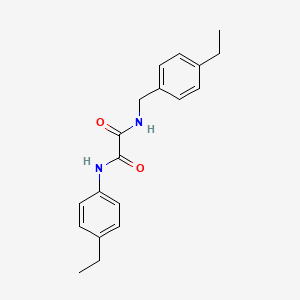
N-(2-ethylphenyl)-N'-(prop-2-en-1-yl)ethanediamide
Overview
Description
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethanediamide backbone with substituents at the nitrogen atoms, specifically a 2-ethylphenyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of 2-ethylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acryloyl chloride, forming the desired amide product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the substituents on the nitrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, and conditions may include elevated temperatures and pressures.
Major Products:
Oxidation: N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide N-oxide.
Reduction: N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamine.
Substitution: Various substituted ethanediamides depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can be compared with other similar compounds, such as:
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)propanediamide: This compound has a similar structure but with a propanediamide backbone.
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)butanediamide: This compound has a butanediamide backbone.
N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)pentanediamide: This compound has a pentanediamide backbone.
The uniqueness of N-(2-ethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide lies in its specific combination of substituents and the ethanediamide backbone, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-11-8-6-5-7-10(11)4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLODBYSMFLETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985052.png)




![(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B3985088.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985094.png)

![4-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethyl-3-nitroaniline](/img/structure/B3985120.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)

![[3-(3-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B3985134.png)
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)
